

Phase Transitions of Dioxouranium Dihydrofluoride: A Technical Guide

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Compound of Interest

Compound Name: Dioxouranium;dihydrofluoride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of dioxouranium dihydrofluoride (UO_2F_2), commonly known as uranyl fluoride. This document synthesizes crystallographic data, thermodynamic properties, and kinetic information from various research endeavors. It is intended to serve as a core reference for professionals working with this compound in research, scientific, and developmental capacities.

Introduction to Dioxouranium Dihydrofluoride and its Phases

Dioxouranium dihydrofluoride is a uranium compound of significant interest due to its role as an intermediate in the nuclear fuel cycle and its formation from the hydrolysis of uranium hexafluoride (UF_6) upon exposure to moisture.^{[1][2]} UO_2F_2 is known to exist in several phases, primarily as an anhydrous crystalline solid and in various hydrated forms. The transitions between these phases are critical for understanding its stability, reactivity, and behavior under different environmental conditions.

The primary phases discussed in this guide are:

- Anhydrous Dioxouranium Dihydrofluoride (UO_2F_2): A crystalline solid with a layered hexagonal structure.^[2]

- Hydrated Dioxouranium Dihydrofluoride $[(\text{UO}_2\text{F}_2)(\text{H}_2\text{O})]_7 \cdot 4\text{H}_2\text{O}$: A well-characterized hydrated form of uranyl fluoride.[\[1\]](#)[\[2\]](#)
- Uranyl Hydroxide Hydrate: A degradation product formed under conditions of elevated water vapor pressure.[\[1\]](#)
- Uranyl Peroxide: A further degradation product formed from the uranyl hydroxide hydrate.[\[1\]](#)

Quantitative Data on Phase Transitions

The following tables summarize the key quantitative data associated with the phase transitions of dioxouranium dihydrofluoride.

Table 1: Crystallographic Data of Key Phases

Compound/ Phase Name	Formula	Crystal System	Space Group	Lattice Parameters	Reference
Anhydrous Dioxouranium Dihydrofluoride	UO_2F_2	Rhombohedral (Hexagonal setting)	R-3m	$a = 4.200 \text{ \AA}$, $c = 15.708 \text{ \AA}$	[3]
Hydrated Dioxouranium Dihydrofluoride	$[(\text{UO}_2\text{F}_2)(\text{H}_2\text{O})]_7 \cdot 4\text{H}_2\text{O}$	Not specified in results	Not specified in results	Not specified in results	[1] [2]
Uranyl Hydroxide Hydrate (Degradation Product)	Not fully specified	Orthorhombic (similar to Schoepite)	Pbcn	$a = 14.6861(4) \text{ \AA}$, $b = 13.9799(3) \text{ \AA}$, $c = 16.7063(5) \text{ \AA}$ (at 150 K)	[2]

Table 2: Thermodynamic Data for the Dehydration Transition

Transition	Transition Temperature (°C)	Enthalpy Change (ΔH)	Method	Reference
$[(\text{UO}_2\text{F}_2)(\text{H}_2\text{O})]_7 \cdot 4\text{H}_2\text{O} \rightarrow \text{Anhydrous } \text{UO}_2\text{F}_2 + 11\text{H}_2\text{O}$	~110 - 125	Data not available in search results	TGA, in-situ Raman Spectroscopy, Dynamic XRD	[1][2][3]

Note: While Differential Scanning Calorimetry (DSC) is the standard technique for measuring enthalpy changes, specific values for the enthalpy of dehydration of $[(\text{UO}_2\text{F}_2)(\text{H}_2\text{O})]_7 \cdot 4\text{H}_2\text{O}$ were not found in the surveyed literature.

Key Phase Transitions and Their Characteristics

Dehydration and Rehydration

The most prominently studied phase transition is the reversible dehydration of hydrated dioxouranium dihydrofluoride to its anhydrous form.

- Dehydration: This is a discrete, first-order phase transition that occurs at approximately 110-125°C.[1][2][3] This process involves the loss of water molecules from the crystal lattice. The transition can be observed through the disappearance of the Raman peak at 868 cm^{-1} (characteristic of the hydrated form) and the appearance of a peak at 915 cm^{-1} (characteristic of the anhydrous form).[1][2]
- Rehydration: Anhydrous UO_2F_2 is hygroscopic and readily rehydrates in the presence of moderate humidity to form the hydrated phase.[1]

Formation of a Novel Oxyfluoride Hydrate

Under specific conditions of hydration followed by desiccation, anhydrous UO_2F_2 can transform into a novel uranium oxyfluoride with the formula $[(\text{UO}_2)_7\text{F}_{14}(\text{H}_2\text{O})_7] \cdot 4\text{H}_2\text{O}$. This transition proceeds through an intermediate liquid-like phase.[4]

Degradation under High Humidity

At elevated water vapor pressure, dioxouranium dihydrofluoride is not stable and undergoes a chemical transformation. This degradation pathway involves the formation of a uranyl hydroxide hydrate, which can be further hydrated to form a uranyl peroxide species.^{[1][2]}

Reduction with Hydrogen

The reduction of UO_2F_2 with hydrogen gas is a two-step process. Initially, UO_2F_2 is reduced to a stable intermediate, UO_2F . Subsequently, UO_2F is further reduced to uranium dioxide (UO_2).^[5]

Experimental Protocols

The characterization of dioxouranium dihydrofluoride phase transitions involves a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

- Objective: To determine transition temperatures and associated mass losses (TGA) and to measure enthalpy changes (DSC).
- Instrumentation: A NETZSCH STA 449 F1 Jupiter or similar simultaneous TGA/DSC instrument is typically used.^[6]
- Sample Preparation: A few milligrams of the sample are placed in an alumina or platinum crucible.
- Experimental Conditions:
 - Heating Rate: A controlled heating rate, for example, 2 °C/min, is applied.
 - Atmosphere: The experiment is conducted under a continuous flow of an inert gas such as argon or nitrogen.^[6]

- Temperature Range: A typical temperature range for studying dehydration is from room temperature to above 300°C.
- Data Analysis: The TGA curve shows mass loss as a function of temperature, indicating the loss of water molecules. The DSC curve shows endothermic or exothermic peaks corresponding to phase transitions.

In-situ X-Ray Diffraction (XRD)

- Objective: To identify the crystal structure of the different phases and to monitor structural changes as a function of temperature or humidity.
- Instrumentation: A powder X-ray diffractometer equipped with a temperature and/or humidity-controlled sample stage. A common X-ray source is Cu K α radiation.[\[1\]](#)
- Sample Preparation: The powdered sample is dispersed on a zero-background sample holder, such as a silicon plate.[\[1\]](#)
- Experimental Conditions:
 - Temperature Control: The sample is heated or cooled at a controlled rate while XRD patterns are continuously collected.
 - Humidity Control: For hydration/dehydration studies, the relative humidity of the atmosphere surrounding the sample is controlled.
 - Scan Parameters: A typical 2θ range is 10-50°, with a step size of 0.02° and a variable scan time.[\[1\]](#)
- Data Analysis: The collected diffraction patterns are analyzed to determine the lattice parameters and space group of each phase present at a given temperature or humidity.

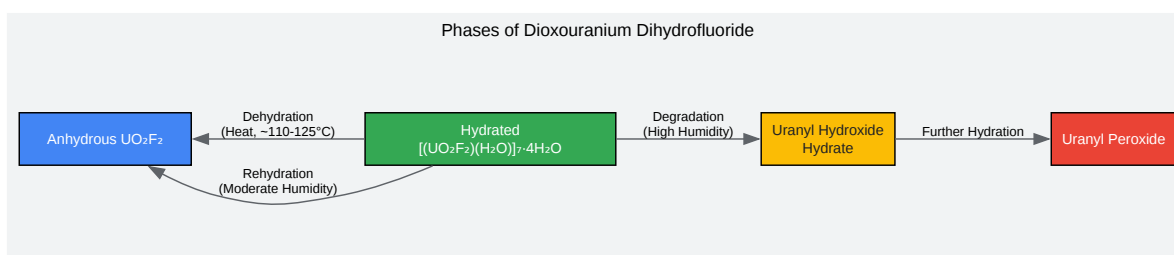
In-situ Raman Spectroscopy

- Objective: To monitor changes in the vibrational modes of the UO₂²⁺ ion, which are sensitive to its local coordination environment and thus can be used to distinguish between different phases.

- Instrumentation: A Raman spectrometer, such as a Renishaw inVia™, equipped with a microscope and a temperature/humidity-controlled stage.[1]
- Sample Preparation: A small amount of the sample is placed on a suitable substrate for analysis under the microscope.
- Experimental Conditions:
 - Excitation Laser: A 785 nm or 532 nm laser is commonly used.[1]
 - Laser Power: Low laser power density (e.g., $\leq 100 \text{ W/cm}^2$) is used to avoid laser-induced heating of the sample.[1]
 - Temperature/Humidity Control: The sample is subjected to a controlled temperature ramp or varying humidity levels while spectra are acquired.
 - Spectral Range: The region of the symmetric uranyl stretch (around $800\text{-}1000 \text{ cm}^{-1}$) is of particular interest.
- Data Analysis: The positions and intensities of the Raman peaks are monitored as a function of temperature or humidity to identify phase transitions.

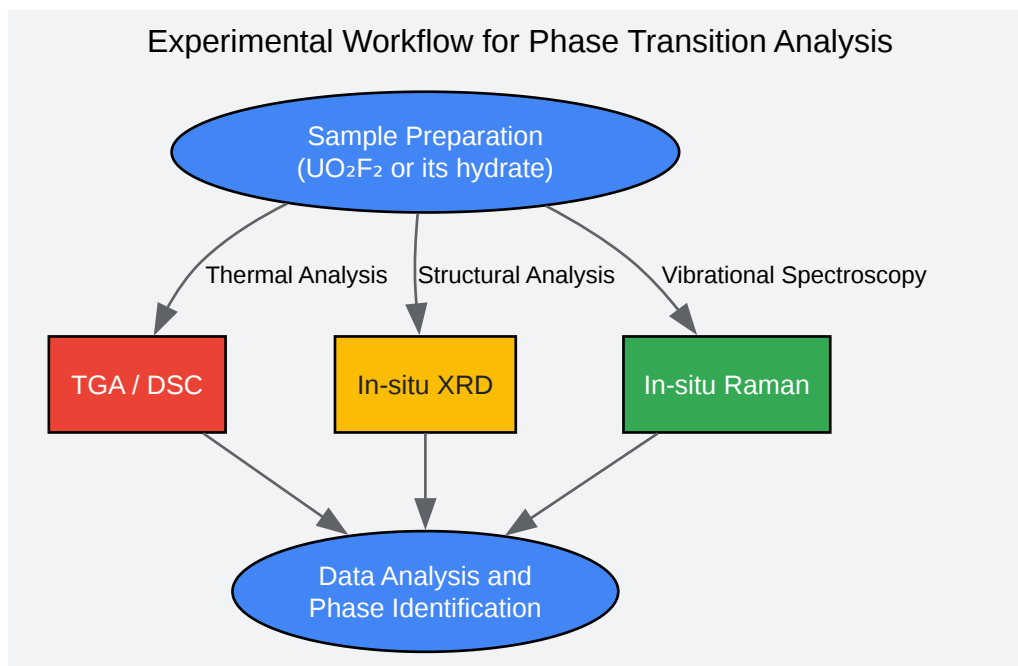
Visualizing Phase Relationships

The following diagrams illustrate the logical relationships between the different phases of dioxouranium dihydrofluoride and the experimental workflow for their characterization.



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Phase transitions and degradation pathways of dioxouranium dihydrofluoride.



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A typical experimental workflow for characterizing phase transitions.

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